Cas no 327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine)
327093-42-5 structure
Product Name:3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
Numéro CAS:327093-42-5
Le MF:C17H25N3
Mégawatts:271.400503873825
MDL:MFCD02708251
CID:1451474
PubChem ID:3630776
Update Time:2025-04-20
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(1-adamantyl)-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine
- MERCK-544
- 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE
- Compound 544
- AC1MTUPG
- SureCN5095978
- Oprea1_175789
- CHEMBL256777
- CHEBI:526728
- DNC008487
- ZINC05494877
- MERCK-544; 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE; Compound 544; AC1MTUPG; SureCN5095978; Oprea1_175789; CHEMBL256777; CHEBI:526728; DNC008487; ZINC05494877;
- 3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
- 3-(Adamantan-1-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 327093-42-5
- BDBM50239401
- EN300-27121978
- SR-01000029295-1
- GLXC-02552
- Merck 544
- AKOS015969399
- 11ss-HSD1 inhibitor 544
- 3-Adamantan-1-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- EN300-16437
- DTXSID40394475
- SR-01000029295
- Z55729757
- 3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin
- HMS3745K09
- SCHEMBL5095978
-
- MDL: MFCD02708251
- Piscine à noyau: 1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
- La clé Inchi: VFTQRHWULYJKCI-UHFFFAOYSA-N
- Sourire: N12CCCCCC1=NN=C2C12CC3CC(CC(C3)C1)C2
Propriétés calculées
- Qualité précise: 271.204847810g/mol
- Masse isotopique unique: 271.204847810g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 352
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 30.7Ų
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05589-100mg |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 100mg |
$250 | 2024-06-05 | |
| eNovation Chemicals LLC | K05589-1g |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 1g |
$1800 | 2024-06-05 | |
| Enamine | EN300-27121978-0.05g |
3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 0.05g |
$2755.0 | 2023-07-10 | ||
| Enamine | EN300-16437-0.05g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.05g |
$271.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.1g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.1g |
$403.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.25g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.25g |
$574.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.5g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-16437-1.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 1.0g |
$1161.0 | 2025-03-20 | |
| Enamine | EN300-16437-2.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 2.5g |
$2274.0 | 2025-03-20 | |
| Enamine | EN300-16437-5.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 5.0g |
$3364.0 | 2025-03-20 |
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Littérature connexe
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot